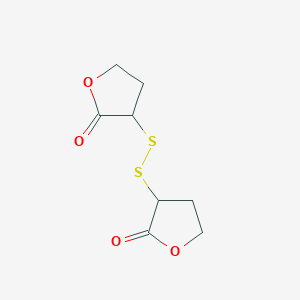
3,3/'-Disulfanediyldi(oxolan-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dithiobisdihydro-2-furanone is an organic compound with the molecular formula C8H10O4S2 It is a member of the furanone family, which are heterocyclic compounds containing a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobisdihydro-2-furanone typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method provides a practical approach to obtaining biologically potent furanones in moderate-to-good yields. Another method involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide, also at room temperature .
Industrial Production Methods
Industrial production methods for 3,3’-Dithiobisdihydro-2-furanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3,3’-Dithiobisdihydro-2-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furanones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,3’-Dithiobisdihydro-2-furanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
作用機序
The mechanism of action of 3,3’-Dithiobisdihydro-2-furanone involves its interaction with biological nucleophiles through conjugate addition. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable adducts with various biological targets .
類似化合物との比較
Similar Compounds
2-Furanone: A simpler analog with a similar furan ring structure but lacking the sulfur atoms.
3,4-Dihalo-2(5H)-furanone: A halogenated derivative with different reactivity and applications.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing nitrogen instead of sulfur.
Uniqueness
3,3’-Dithiobisdihydro-2-furanone is unique due to the presence of two sulfur atoms, which impart distinct chemical properties and reactivity compared to other furanones. This uniqueness makes it valuable for specific applications in chemistry and biology.
特性
CAS番号 |
14091-96-4 |
|---|---|
分子式 |
C8H10O4S2 |
分子量 |
234.3 g/mol |
IUPAC名 |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
InChIキー |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
正規SMILES |
C1COC(=O)C1SSC2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















